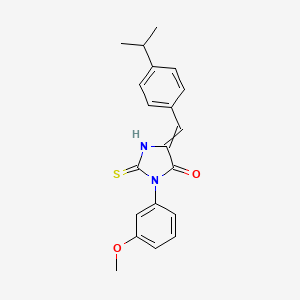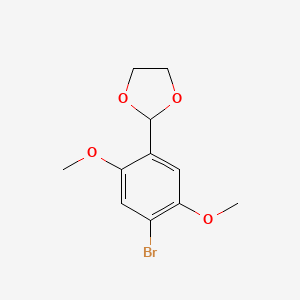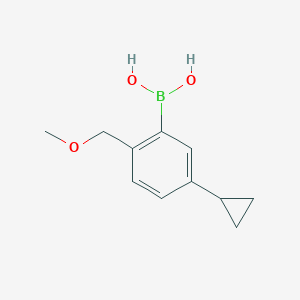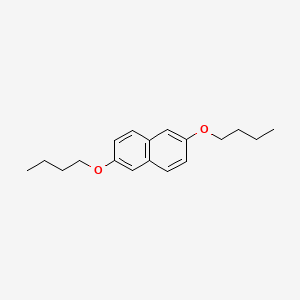
methyl (2E)-3-(2-bromo-3-fluorophenyl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2E)-3-(2-bromo-3-fluorophenyl)prop-2-enoate is an organic compound that belongs to the class of esters. Esters are commonly found in nature and are known for their pleasant fragrances. This particular compound features a bromine and fluorine atom attached to a phenyl ring, which can significantly influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-3-(2-bromo-3-fluorophenyl)prop-2-enoate typically involves the esterification of the corresponding carboxylic acid with methanol. The reaction can be catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:
Starting Materials: 2-bromo-3-fluorobenzoic acid, methanol, and an acid catalyst.
Reaction Conditions: The reaction mixture is heated under reflux conditions to facilitate the esterification process.
Purification: The product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and automated systems can further enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (2E)-3-(2-bromo-3-fluorophenyl)prop-2-enoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and mild heating.
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether), and low temperatures.
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., acetone), and controlled temperatures.
Major Products Formed
Substitution: Derivatives with different functional groups replacing the bromine atom.
Reduction: Alcohols or other reduced forms of the ester.
Oxidation: Quinones or other oxidized phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl (2E)-3-(2-bromo-3-fluorophenyl)prop-2-enoate depends on its specific interactions with molecular targets. The presence of bromine and fluorine atoms can influence its binding affinity and reactivity with enzymes, receptors, or other biomolecules. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which may further interact with biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (2E)-3-(2-chloro-3-fluorophenyl)prop-2-enoate: Similar structure with a chlorine atom instead of bromine.
Methyl (2E)-3-(2-bromo-4-fluorophenyl)prop-2-enoate: Similar structure with the fluorine atom in a different position.
Methyl (2E)-3-(2-bromo-3-chlorophenyl)prop-2-enoate: Similar structure with both bromine and chlorine atoms.
Uniqueness
Methyl (2E)-3-(2-bromo-3-fluorophenyl)prop-2-enoate is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring
Propriétés
Formule moléculaire |
C10H8BrFO2 |
|---|---|
Poids moléculaire |
259.07 g/mol |
Nom IUPAC |
methyl (E)-3-(2-bromo-3-fluorophenyl)prop-2-enoate |
InChI |
InChI=1S/C10H8BrFO2/c1-14-9(13)6-5-7-3-2-4-8(12)10(7)11/h2-6H,1H3/b6-5+ |
Clé InChI |
SBOYNBPZNCKQMN-AATRIKPKSA-N |
SMILES isomérique |
COC(=O)/C=C/C1=C(C(=CC=C1)F)Br |
SMILES canonique |
COC(=O)C=CC1=C(C(=CC=C1)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-Dichloro-N-(7-oxo-4-phenylamino-7H-benzo[e]perimidin-6-yl)benzamide](/img/structure/B14081441.png)
![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081443.png)


![N-[2-(3-Nitrophenoxy)ethyl]aniline](/img/structure/B14081451.png)

![[3-(Difluoromethoxymethyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B14081455.png)

![8,16-Diazapentacyclo[7.7.4.0^{1,9}.0^{2,7}.0^{10,15}]icosa-2,4,6,10(15),11,13-hexaene](/img/structure/B14081478.png)
![1-(4-Fluorophenyl)-2-(6-methoxy-1,3-benzothiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081491.png)
![2-Fluoro-5-{[2-(nitromethylidene)imidazolidin-1-yl]methyl}pyridine](/img/structure/B14081495.png)



